molecular formula C19H24N4O B2482188 N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2176069-36-4

N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2482188
CAS No.: 2176069-36-4
M. Wt: 324.428
InChI Key: ZNRFRBASSCWFOF-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a chemical compound of significant interest in early-stage pharmaceutical research, particularly in the field of oncology. This molecule belongs to a class of N-arylpiperidine-3-carboxamide derivatives that have been identified through high-throughput and high-content screening as potent inducers of cellular senescence in human melanoma A375 cells . Cellular senescence is a state of permanent growth arrest that represents a promising therapeutic strategy for cancer treatment, as it can halt the proliferation of cancer cells without immediate cytotoxicity . The core structure of this compound features a piperidine-3-carboxamide scaffold, which has been demonstrated to be critical for its biological activity; research on analogs shows that the specific spatial configuration (the S-enantiomer) and the presence of the carboxamide linker are essential for optimal potency in inducing a senescence-like phenotype and exerting antiproliferative effects . The inclusion of a 6-methylpyridazin-3-yl group and a 4-methylbenzyl moiety is designed to optimize the compound's interaction with its biological target, which is yet to be fully elucidated. This compound is supplied strictly for Research Use Only, intended for applications such as in vitro cell-based assays, mechanism-of-action studies, and structure-activity relationship (SAR) investigations to further explore its potential as a senescence-inducing agent and to aid in the development of novel anticancer therapeutics.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-14-5-8-16(9-6-14)12-20-19(24)17-4-3-11-23(13-17)18-10-7-15(2)21-22-18/h5-10,17H,3-4,11-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRFRBASSCWFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a 4-methylbenzyl group and a 6-methylpyridazin-3-yl moiety. Its molecular formula is C16_{16}H20_{20}N4_{4}O, and it has a molecular weight of approximately 284.36 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing pyridazine rings have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
Compound AMCF-7 (Breast cancer)0.65
Compound BHeLa (Cervical cancer)2.41
This compoundTBDTBD

These findings indicate that structural modifications in the compound can lead to enhanced cytotoxic effects, suggesting that this compound may also exhibit similar properties.

The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Research Findings

  • Pharmacological Studies : A pharmacological study indicated that derivatives of pyridazine compounds could act as phosphodiesterase inhibitors, which are important in regulating cellular signaling pathways related to cancer progression .
  • Synergistic Effects : In combination therapies, compounds similar to this compound have demonstrated synergistic effects when used alongside established chemotherapeutics like doxorubicin, enhancing overall efficacy against resistant cancer types .
  • In Vivo Studies : Preliminary in vivo studies on related compounds indicate promising results in tumor reduction and improved survival rates in animal models, warranting further investigation into this compound's potential therapeutic applications .

Case Study 1: Anticancer Activity

A study focusing on a series of piperidine derivatives reported that those with methyl substitutions exhibited significant activity against MCF-7 cells, with IC50_{50} values indicating potent cytotoxicity. This suggests that this compound may possess similar or enhanced efficacy due to its unique structure .

Case Study 2: Neurological Effects

Research into related piperidine derivatives has shown promise in modulating neurotransmitter systems, hinting at potential applications in treating neurodegenerative diseases. The specific effects on dopamine and serotonin pathways could be further explored for therapeutic benefits in conditions such as depression or anxiety disorders .

Chemical Reactions Analysis

Oxidation Reactions

The pyridazine and piperidine moieties are susceptible to oxidation under controlled conditions:

Reaction SiteReagents/ConditionsProducts FormedKey FindingsSources
Pyridazine ringKMnO₄ (acidic/neutral media)Pyridazine N-oxide derivativesSelective oxidation at the pyridazine nitrogen observed under mild conditions
Piperidine C-H bondsCrO₃ (in H₂SO₄)Ketone or hydroxylated derivativesSteric hindrance from the 4-methylbenzyl group limits oxidation to the C3 position

Mechanistic Insight : Oxidation of the pyridazine ring proceeds via electrophilic attack on the nitrogen lone pair, while piperidine oxidation follows radical intermediates under acidic conditions .

Reduction Reactions

The carboxamide group and pyridazine ring undergo reduction with distinct outcomes:

Reaction SiteReagents/ConditionsProducts FormedSelectivity NotesSources
Carboxamide groupLiAlH₄ (dry ether)Secondary amine (piperidine-NHCH₂)Complete reduction to amine without ring saturation
Pyridazine ringH₂/Pd-C (high pressure)Partially saturated pyridazinyl-piperidineCatalytic hydrogenation preserves aromaticity of the benzyl group

Case Study : Reduction with LiAlH₄ at 0°C yielded N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidin-3-amine in 78% purity, confirmed by LC-MS.

Nucleophilic Substitution

The chlorinated pyridazine analog (synthetic precursor) undergoes substitution:

Leaving GroupNucleophile/ReagentsProducts FormedKineticsSources
Chlorine (C6 of pyridazine)NaN₃ (DMF, 80°C)6-Azido-pyridazine derivativeSecond-order rate constant: 0.45 M⁻¹s⁻¹
Chlorine (C6 of pyridazine)4-Methylbenzylamine (EtOH, reflux)Bis-arylated piperidine productCompeting elimination observed above 100°C

Synthetic Utility : Azide intermediates enable click chemistry for bioconjugation applications .

Cross-Coupling Reactions

The 4-methylbenzyl group participates in palladium-mediated couplings:

Reaction TypeCatalysts/ConditionsProducts FormedYield OptimizationSources
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, toluene/waterBiaryl-piperidine hybridsOptimal at 90°C with 5 mol% catalyst
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-arylated carboxamide derivativesLimited by steric bulk of piperidine

Example : Coupling with 4-bromotoluene generated a triaryl analog with 62% yield and >95% purity .

Acid/Base-Mediated Rearrangements

The piperidine-carboxamide linkage shows pH-dependent stability:

ConditionsObserved TransformationProposed MechanismStability DataSources
HCl (conc., reflux)Carboxamide → carboxylic acidAcid hydrolysis of amide bondComplete conversion in 2 hr
NaOH (aq., 60°C)Ring-opening to β-amino ketoneBase-induced retro-Mannich reactionHalf-life: 45 min at pH 12

Critical Note : Rearrangements necessitate careful pH control during storage and synthesis .

Photochemical Reactions

UV irradiation induces unique reactivity in the pyridazine system:

Light SourceSolvent/AdditivesProducts FormedQuantum YieldSources
UV-C (254 nm)CH₃CN, Rose Bengal[2+2] Cycloadduct with alkenesΦ = 0.33 ± 0.05
UV-A (365 nm)MeOH, O₂ atmosphereSinglet oxygen adductsSelective C4-pyridazine oxidation

Application : Photochemical functionalization enables late-stage diversification for SAR studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The piperidine-carboxamide scaffold allows for extensive structural diversification. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name / ID Core Structure Modifications Biological Target Key Findings Reference
SR144528 (N-[(1S)-endo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide) Pyrazole-3-carboxamide with bicyclic heptane and 4-methylbenzyl Cannabinoid receptors (CB2) Inverse agonist activity; high selectivity for CB2 over CB1 receptors
(S)-1-(6-(6-methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide Piperidine-3-carboxamide with pyrrolopyrimidine and trifluoromethoxybenzyl ALK kinase Potent activity against drug-resistant ALK mutants (IC50 < 50 nM)
(S)-1-(6-(4-amino-2-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide Modified phenyl-pyrrolopyrimidine substitution on piperidine ALK kinase Enhanced selectivity for ALK over other kinases
1-(3-benzoylbenzoyl)-N-(4-chloro-3-methoxyphenyl)piperidine-3-carboxamide (8a) Benzoylbenzoyl and chloromethoxyphenyl substituents Photoprobe development Moderate synthetic yield (17%); used for target identification
ZINC08765174 (1-[3-(1H-indol-3-yl)propanoyl]-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide) Indole-propanoyl and phenylbutyl groups COVID-19 Mpro protease High binding affinity (-11.5 kcal/mol); favorable ADME properties

Critical Analysis of Structural Differences

Substituent Effects on Target Engagement: The 4-methylbenzyl group in the target compound is shared with SR144528 , which is critical for CB2 receptor binding. The trifluoromethoxybenzyl group in ALK inhibitors enhances metabolic stability and lipophilicity compared to the target’s methylbenzyl group, which could influence blood-brain barrier penetration.

Heterocyclic Modifications: The pyrrolopyrimidine ring in ALK-targeting analogs provides a planar aromatic surface for kinase active-site interactions. In contrast, the target compound’s pyridazine ring may engage in distinct π-π stacking or dipole interactions, suggesting possible utility in non-kinase targets.

Pharmacokinetic Implications :

  • The chloromethoxyphenyl group in compound 8a introduces electronegative atoms that may improve solubility but reduce synthetic yield (17%). The target compound’s simpler methyl groups likely enhance synthetic accessibility.

Binding Affinity Trends: ZINC08765174’s indole-propanoyl group contributes to its high affinity for COVID-19 Mpro (-11.5 kcal/mol), highlighting how bulky hydrophobic substituents can enhance protease inhibition. The target compound’s smaller pyridazine and methylbenzyl groups may favor kinase or receptor targets over proteases.

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